molecular formula C15H20N2O3S B2681853 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide CAS No. 954614-15-4

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide

Cat. No.: B2681853
CAS No.: 954614-15-4
M. Wt: 308.4
InChI Key: UDZXFTCMRUCPQN-UHFFFAOYSA-N
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Description

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropane ring, an ethylsulfonyl group, and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: The initial step often involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation, using reagents such as ethylsulfonyl chloride in the presence of a base like triethylamine.

    Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety, which can be achieved through the reaction of the intermediate with cyclopropanecarboxylic acid chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the cyclopropane ring or the sulfonyl group, potentially yielding cyclopropylamines or thiols.

    Substitution: N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Cyclopropylamines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of drugs targeting specific biological pathways, such as those involved in neurological disorders or cancer.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group may enhance its binding affinity to these targets, while the cyclopropane ring can influence its overall stability and reactivity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide
  • N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide
  • N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclobutanecarboxamide

Uniqueness

Compared to similar compounds, N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the cyclopropane ring, in particular, can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-2-21(19,20)17-8-7-11-5-6-14(9-13(11)10-17)16-15(18)12-3-4-12/h5-6,9,12H,2-4,7-8,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZXFTCMRUCPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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